Bis(2,4,4-trimethylpentyl)phosphinic acid
Overview
Description
Mechanism of Action
Target of Action
Bis(2,4,4-trimethylpentyl)phosphinic acid, also known as Cyanex 272 , is primarily used as an extractant in the separation of metals. Its primary targets are metal ions, particularly nickel, cobalt, and rare earth ions . These metal ions play crucial roles in various industrial applications, including the production of batteries and catalysts.
Mode of Action
The compound interacts with its targets (metal ions) through a process known as liquid-liquid extraction . In this process, the compound forms complexes with the metal ions, allowing them to be separated from their original solution. The formation of these complexes is influenced by the compound’s phosphinic acid group, which can donate electrons to the metal ions, facilitating their extraction .
Result of Action
The primary result of this compound’s action is the extraction and separation of metal ions from solutions . This can have various molecular and cellular effects, depending on the specific ions involved and their roles in biological systems. For instance, the extraction of essential metal ions can disrupt normal cellular functions, while the removal of toxic metal ions can mitigate their harmful effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s extraction efficiency can be affected by the pH and temperature of the solution . Additionally, the presence of other substances, such as impurities or competing ions, can also influence the compound’s extraction ability .
Preparation Methods
The synthesis of bis(2,4,4-trimethylpentyl)phosphinic acid involves several methods. One common method includes mixing sodium hypophosphite with diisobutylene and adding a photoinitiator such as acetone while heating. The reaction is carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product . Another method involves using hydrogen phosphide as a byproduct in the sodium hypophosphite production process. The hydrogen phosphide is purified and then reacted with diisobutylene in the presence of an initiator to form this compound .
Chemical Reactions Analysis
Bis(2,4,4-trimethylpentyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in the extraction of metal ions, where it forms complexes with metals such as iron (III) and indium (III) . The compound can also undergo reactions with hydrogen peroxide and organic peroxides, which are used as initiators in the synthesis process . The major products formed from these reactions are metal-phosphinic acid complexes, which are used in various industrial applications .
Scientific Research Applications
Bis(2,4,4-trimethylpentyl)phosphinic acid has a wide range of scientific research applications. In chemistry, it is used as a metal extractant for the separation and purification of metals such as nickel, cobalt, and rare earth elements . In biology, it is used in the study of metal ion interactions with biological molecules. In industry, it is used in the extraction and separation of metals from ores and industrial waste streams .
Comparison with Similar Compounds
Bis(2,4,4-trimethylpentyl)phosphinic acid is similar to other organophosphorus compounds such as diethyl phosphinic acid and diphenyl phosphinic acid . it is unique in its ability to form stable complexes with a wide range of metal ions, making it a versatile metal extractant . Other similar compounds include bis(2,4,4-trimethylpentyl)phosphine oxide and bis(2,4,4-trimethylpentyl)dithiophosphinic acid, which have different chemical properties and applications .
Properties
IUPAC Name |
bis(2,4,4-trimethylpentyl)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O2P/c1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXFOKCUIZCKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868724 | |
Record name | P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
83411-71-6 | |
Record name | Bis(2,4,4-trimethylpentyl)phosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83411-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanex 272 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083411716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,4,4-trimethylpentyl)phosphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.